1-[(4-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide
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Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group, a pentyl chain, and a 4-chlorophenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions.
Addition of the 4-Chlorophenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with 4-chlorophenylmethanesulfonyl chloride under suitable conditions, such as the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenylmethanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Industrial Applications: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with a 4-methylphenyl group instead of a pentyl chain.
4-Chlorobenzenemethanesulfonyl chloride: This compound is a precursor used in the synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide.
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H27ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O3S/c1-2-3-4-11-20-18(22)16-9-12-21(13-10-16)25(23,24)14-15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3,(H,20,22) |
InChI Key |
QFALGRKMRQIRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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